molecular formula C12H14F3N3 B3241674 1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine CAS No. 1479797-03-9

1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine

Cat. No.: B3241674
CAS No.: 1479797-03-9
M. Wt: 257.25
InChI Key: LSLNUBCKZZOIQB-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine (CAS 1479797-03-9) is a benzodiazole-based compound supplied as a versatile small molecule scaffold for advanced chemical and pharmacological research . This compound has a molecular formula of C12H14F3N3 and a molecular weight of 257.25 g/mol . The presence of the benzodiazole core is of significant interest in medicinal chemistry, as this structural class is known to exhibit a wide range of biological activities, including antimicrobial and antiprotozoal properties, making it a privileged structure for the design of new pharmacologically active compounds . While the specific mechanism of action for this derivative is an area of ongoing investigation, related benzodiazole and benzotriazole derivatives have been shown to function through various pathways, such as acting as anti-tubulin agents . The trifluoromethyl group is a common bioisostere that can enhance metabolic stability and membrane permeability, increasing the compound's value as a building block in drug discovery . Provided with a minimum purity of 95%, this chemical is intended for laboratory research applications only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1-butan-2-yl-2-(trifluoromethyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3/c1-3-7(2)18-10-5-4-8(16)6-9(10)17-11(18)12(13,14)15/h4-7H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLNUBCKZZOIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(C=C(C=C2)N)N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Antiproliferative Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 10 nM to 33 nM in triple-negative breast cancer cell lines (MDA-MB-231) and comparable efficacy to known chemotherapeutics like CA-4 .

The mechanism underlying the antiproliferative activity of these compounds involves the inhibition of tubulin polymerization. This interaction occurs at the colchicine-binding site on tubulin, leading to disruption in microtubule dynamics and subsequent cell cycle arrest in the G2/M phase . Flow cytometry analyses have confirmed that treated cells undergo apoptosis, further supporting the therapeutic potential of these compounds.

Study 1: Antitumor Effects in MCF-7 Cells

A study evaluated the effects of a related compound on the MCF-7 human breast cancer cell line. The results highlighted a significant reduction in cell viability with an IC50 value of 3.9 nM , indicating potent antitumor activity. The compound was observed to disrupt microtubule organization as evidenced by confocal microscopy .

Study 2: Stability and Efficacy Analysis

Another investigation focused on the stability of various derivatives under different pH conditions. Compounds showed resilience against degradation, with over 95% remaining stable after exposure to acidic and oxidative conditions. This stability is crucial for potential therapeutic applications as it suggests prolonged efficacy in biological systems .

Comparative Analysis of Related Compounds

Compound NameIC50 (nM)Cell LineMechanism of Action
1-(butan-2-yl)-2-(trifluoromethyl)...10 - 33MDA-MB-231Tubulin polymerization inhibition
CA-43.9MCF-7Microtubule disruption
Other β-lactamsVariesVariousCell cycle arrest and apoptosis

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties and Reactivity

  • 2-(2,5-Difluorophenyl)-1H-1,3-benzodiazol-5-amine (CAS: sc-339604): The difluorophenyl group enhances electron density compared to the trifluoromethyl group in the target compound.
  • 1-[(Furan-2-yl)methyl]-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine (CAS: 878259-07-5):
    The furan-methyl substituent introduces oxygen-based lone pairs, enabling hydrogen bonding and increased solubility in polar solvents. In contrast, the butan-2-yl group in the target compound enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Impact of Alkyl vs. Aromatic Substituents

  • 2-(Oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1193387-55-1):
    The tetrahydrofuran (oxolan) ring in this analog increases polarity due to its ether oxygen, contrasting with the hydrophobic butan-2-yl chain. The dihydrochloride salt form further enhances solubility compared to the free amine in the target compound .

  • 2-(3-Fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1193389-68-2): The fluorophenyl group balances electron-withdrawing effects and steric hindrance.

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight Key Substituents logP (Predicted) Solubility Bioavailability Considerations
Target Compound (CAS: 1479797-03-9) 273.28 Butan-2-yl, -CF₃, -NH₂ ~3.5 (High) Low in water High lipophilicity aids membrane permeation
2-(2,5-Difluorophenyl)-... (sc-339604) 257.24 Difluorophenyl, -NH₂ ~2.8 (Moderate) Moderate in polar solvents Enhanced solubility due to -F and -NH₂
1-[(Furan-2-yl)methyl]-... (878259-07-5) 280.25 Furan-methyl, -CF₃ ~2.2 (Low) High in DMSO Polar furan improves solubility but reduces cell penetration
2-(Oxolan-2-yl)-... dihydrochloride 239.70 Oxolan, -NH₂ (salt form) ~1.5 (Low) High in water Salt form ideal for intravenous delivery

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step procedures, including cyclocondensation of precursors such as substituted benzimidazoles and trifluoromethyl-containing reagents. Key parameters include temperature control (e.g., 80–120°C), solvent selection (e.g., ethanol or dichloromethane), and catalysts like palladium or copper complexes for cross-coupling steps. Intermediate purification via column chromatography or recrystallization ensures high yield (60–85%) and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the benzodiazole core and substituents (e.g., trifluoromethyl group at δ ~110–120 ppm for 19^{19}F NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups like N-H stretches (3200–3400 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) .

Q. What preliminary biological screening assays are recommended for assessing this compound’s potential therapeutic activity?

  • Begin with in vitro assays targeting enzymes (e.g., kinase inhibition) or receptors (e.g., GPCR binding) using fluorometric or radiometric methods. Antimicrobial activity can be tested via microdilution assays (MIC values against bacterial/fungal strains). Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) is critical for drug discovery .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended for refinement?

  • Single-crystal X-ray diffraction confirms the benzodiazole scaffold’s geometry and substituent orientation. Use SHELXL for refinement, leveraging its robust algorithms for handling trifluoromethyl groups and hydrogen-bonding networks. High-resolution data (<1.0 Å) improves accuracy in electron density mapping .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Pharmacokinetic Optimization : Modify solubility (e.g., salt formation) or metabolic stability (e.g., deuteration) to improve bioavailability.
  • Target Engagement Studies : Use biophysical methods (SPR, ITC) to validate binding affinities in vitro and correlate with in vivo efficacy .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Systematically vary substituents at the benzodiazole 5-position (e.g., electron-withdrawing groups for increased metabolic stability) and the butan-2-yl chain (e.g., branching for steric effects). Computational docking (AutoDock Vina) predicts binding modes with biological targets, guiding synthetic priorities .

Methodological Notes

  • Synthetic Challenges : The trifluoromethyl group’s electron-withdrawing nature may slow nucleophilic aromatic substitution; microwave-assisted synthesis can accelerate reaction rates .
  • Data Reproducibility : Ensure reaction moisture control (<50 ppm H2_2O) to prevent byproducts. Document solvent purity (HPLC-grade) and catalyst lot numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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